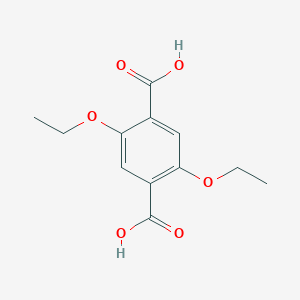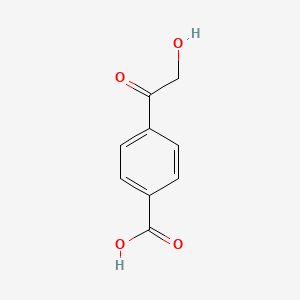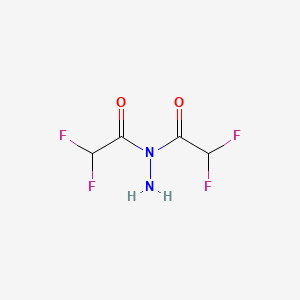
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2,2-Difluoroacetyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Production of hydrazine-based compounds.
Substitution: Generation of various substituted hydrazides.
Scientific Research Applications
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetamide
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetic acid
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetyl chloride
Comparison: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to amides and acids. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C4H4F4N2O2 |
|---|---|
Molecular Weight |
188.08 g/mol |
IUPAC Name |
N-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide |
InChI |
InChI=1S/C4H4F4N2O2/c5-1(6)3(11)10(9)4(12)2(7)8/h1-2H,9H2 |
InChI Key |
IJOMCCKBOGKXKT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N(C(=O)C(F)F)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


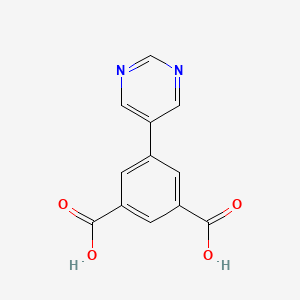
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
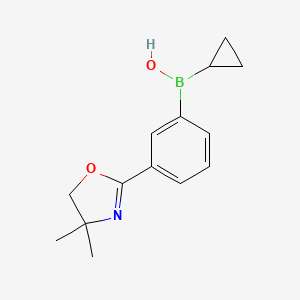
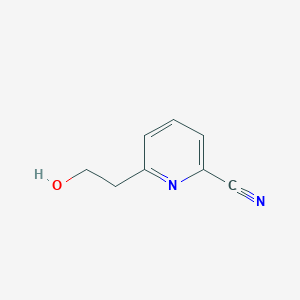
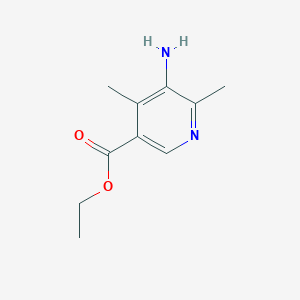


![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)

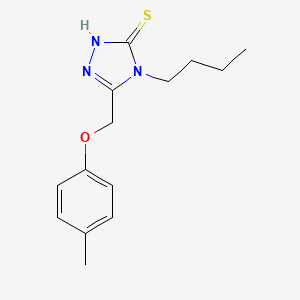
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
